molecular formula C25H30N2O5 B2548312 Phenyl 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)piperidine-1-carboxylate CAS No. 1324691-80-6

Phenyl 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)piperidine-1-carboxylate

Cat. No. B2548312
CAS RN: 1324691-80-6
M. Wt: 438.524
InChI Key: SYIAORACLIZETB-UHFFFAOYSA-N
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Description

The compound "Phenyl 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)piperidine-1-carboxylate" is a complex organic molecule that may be related to various research areas, including medicinal chemistry and organic synthesis. The compound's structure suggests it contains a benzofuran moiety, a piperidine ring, and an acetamide group, which are common in pharmacologically active molecules.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic building blocks to more complex structures. For instance, the synthesis of N-substituted derivatives of acetamide with a piperidine moiety involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by further reactions to yield the desired products . Similarly, the synthesis of chiral dihydropyridine derivatives can be achieved using chiral phase transfer catalysts . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry . X-ray diffraction studies have been used to determine the absolute configuration of similar piperidine derivatives . These techniques would be essential in confirming the structure of "Phenyl 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)piperidine-1-carboxylate".

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the functional groups present in its structure. For example, the acetamide group could undergo nucleophilic substitution reactions, while the benzofuran moiety might participate in electrophilic aromatic substitution . The piperidine ring could be involved in reactions typical for secondary amines, such as alkylation or acylation .

Physical and Chemical Properties Analysis

The physical properties such as melting point and solubility would depend on the compound's molecular structure. For example, the presence of a benzofuran moiety could influence the compound's aromaticity and, consequently, its solubility in organic solvents . The chemical properties, such as acidity or basicity, would be influenced by the piperidine ring's nitrogen atom and the phenyl group's electronic effects .

Relevant Case Studies

While there are no direct case studies on the compound , related research has shown that compounds with similar structural features exhibit a range of biological activities, including antibacterial , anticholinesterase , and herbicidal activities . These studies provide a foundation for understanding the potential applications of "Phenyl 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)piperidine-1-carboxylate" in various fields.

Scientific Research Applications

Synthesis and Medicinal Chemistry

Phenyl 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)piperidine-1-carboxylate is involved in the synthesis of various medicinal compounds. For instance, it is used in oxindole synthesis via palladium-catalyzed C-H functionalization, a method significant in medicinal chemistry synthesis (Magano et al., 2014). Additionally, its derivatives have been explored for their anti-bacterial properties, as seen in the synthesis of N-substituted derivatives showing moderate to talented activity against bacteria (Khalid et al., 2016).

Neuropharmacology

In the field of neuropharmacology, compounds containing elements of this molecule have been synthesized with potential central nervous system applications. For example, spiro[isobenzofuran-1(3H),4'-piperidines] were created as potential agents for the central nervous system, exploring their antidepressant properties and inhibition of tetrabenazine-induced ptosis (Bauer et al., 1976).

Anticancer Applications

Compounds synthesized using phenyl 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)piperidine-1-carboxylate have been evaluated for their anticancer activities. For instance, novel substituted 2-oxo-2H-chromenylpyrazolecarboxylates were synthesized and screened for their anticancer activity against various human cancer cell lines (Kumar et al., 2013).

properties

IUPAC Name

phenyl 4-[[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-25(2)15-19-7-6-10-21(23(19)32-25)30-17-22(28)26-16-18-11-13-27(14-12-18)24(29)31-20-8-4-3-5-9-20/h3-10,18H,11-17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIAORACLIZETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3CCN(CC3)C(=O)OC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)piperidine-1-carboxylate

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